molecular formula C18H12N2OS2 B2871326 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide CAS No. 477325-79-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide

Cat. No.: B2871326
CAS No.: 477325-79-4
M. Wt: 336.43
InChI Key: QWAHOGLDOMNPEE-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring may play a crucial role in binding to these targets, while the thiophene ring could influence the compound’s electronic properties, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit various biological activities.

    Thiophene Derivatives: Compounds such as suprofen and articaine, which feature the thiophene ring, are known for their pharmacological properties.

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide is unique due to the fusion of the thiazole and acenaphthene moieties with the thiophene ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAHOGLDOMNPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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